molecular formula C13H19NO B7492115 2-Methyl-4-(2-phenylethyl)morpholine

2-Methyl-4-(2-phenylethyl)morpholine

Cat. No.: B7492115
M. Wt: 205.30 g/mol
InChI Key: WDUQGOGIZOJVJL-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-phenylethyl)morpholine is a chemical compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds containing both nitrogen and oxygen in a six-membered ring This particular compound is characterized by the presence of a methyl group at the second position and a phenylethyl group at the fourth position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-phenylethyl)morpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylmorpholine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-phenylethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives such as this compound hydride.

    Substitution: Various substituted morpholine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-4-(2-phenylethyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Phenylethyl)morpholine: Lacks the methyl group at the second position.

    2-Methylmorpholine: Lacks the phenylethyl group at the fourth position.

    4-(2-Methoxyethyl)morpholine: Contains a methoxyethyl group instead of a phenylethyl group.

Uniqueness

2-Methyl-4-(2-phenylethyl)morpholine is unique due to the presence of both the methyl and phenylethyl groups, which confer specific chemical and biological properties. This combination of substituents can influence the compound’s reactivity, solubility, and potential biological activity, making it distinct from other morpholine derivatives.

Properties

IUPAC Name

2-methyl-4-(2-phenylethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-12-11-14(9-10-15-12)8-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUQGOGIZOJVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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